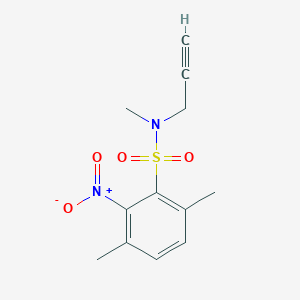
1-(3-methoxyphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide, also known as AZD6765, is a compound that has been widely studied for its potential therapeutic effects on various neurological disorders.
Mécanisme D'action
The NMDA receptor is a glutamate receptor that plays a crucial role in the regulation of synaptic plasticity and neuronal signaling. 1-(3-methoxyphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide blocks the NMDA receptor by binding to the glycine site, which is an allosteric modulatory site on the receptor. This results in a decrease in the activity of the receptor, which in turn leads to a reduction in glutamate signaling and an overall decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to reduce the activity of the NMDA receptor, which leads to a decrease in glutamate signaling and an overall decrease in neuronal excitability. This has been associated with a reduction in symptoms of depression, anxiety, and chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(3-methoxyphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide is that it has been extensively studied in preclinical models, which has provided a wealth of data on its mechanism of action and potential therapeutic effects. However, one limitation of this compound is that it has not yet been tested in clinical trials, which means that its potential therapeutic effects in humans are still unknown.
Orientations Futures
There are a number of future directions for the study of 1-(3-methoxyphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide. One potential area of research is the development of more potent and selective NMDA receptor antagonists. Another potential area of research is the investigation of the compound's potential therapeutic effects in humans, particularly in the treatment of depression, anxiety, and chronic pain. Additionally, the compound's potential effects on other neurological disorders, such as schizophrenia and Alzheimer's disease, could also be explored.
Méthodes De Synthèse
1-(3-methoxyphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide is a synthetic compound that was first developed by AstraZeneca. The synthesis of this compound involves the reaction of 3-methoxyphenylacetylene with N-methylmethanesulfonamide in the presence of a palladium catalyst. The resulting compound is then purified to obtain this compound.
Applications De Recherche Scientifique
1-(3-methoxyphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide has been extensively studied for its potential therapeutic effects on various neurological disorders, including depression, anxiety, and chronic pain. The compound has been shown to block the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal signaling.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-N-methyl-N-prop-2-ynylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-4-8-13(2)17(14,15)10-11-6-5-7-12(9-11)16-3/h1,5-7,9H,8,10H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFXZHQCBBLBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)S(=O)(=O)CC1=CC(=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-methylimidazol-4-yl)-N-[1-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)cyclopentyl]propanamide](/img/structure/B7678406.png)
![1-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,2,4-triazole](/img/structure/B7678412.png)
![3-Methyl-5-[[2-(1,3-thiazol-2-yl)phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B7678413.png)

![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1H-indole-6-carboxamide](/img/structure/B7678425.png)
![N-[1-(methoxymethyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1-methylpyrrole-2-carboxamide](/img/structure/B7678435.png)

![6-[(2-Methoxy-4-methyl-6-prop-2-enylphenoxy)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7678445.png)


![N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-6-(3-methylpyrazol-1-yl)pyridazin-3-amine](/img/structure/B7678461.png)
![2-[(3-Chloro-4-methylphenyl)methyl-(pyridin-3-ylmethyl)amino]ethanol](/img/structure/B7678473.png)
![[2-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]quinolin-3-yl]methanol](/img/structure/B7678480.png)
